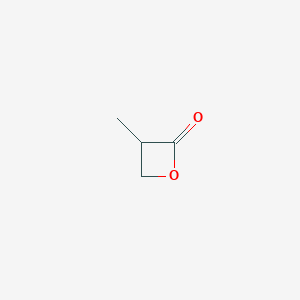

3-Methyloxetan-2-one

Vue d'ensemble

Description

3-Methyloxetan-2-one is a chemical compound with the molecular formula C4H6O2 . It has an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da .

Synthesis Analysis

The synthesis of 3-Methyloxetan-2-one can be achieved from 3-Bromo-2-methylpropionic acid . Another method involves the lipase promoted asymmetric trans-esterification of 4-alkyl-, 3-alkyl- and 3,4-dialkyloxetan-2-ones with ring-opening . This process was demonstrated to be effective in obtaining oxetan-2-ones of high enantiomeric excess .Molecular Structure Analysis

The molecular structure of 3-Methyloxetan-2-one consists of 4 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving 3-Methyloxetan-2-one include the formation of oxetane through epoxide opening with trimethyloxosulfonium ylide . This reaction requires moderate heating due to the activation energy involved .Physical And Chemical Properties Analysis

3-Methyloxetan-2-one has a boiling point of 52 °C (under a pressure of 10 Torr) and a predicted density of 1.096±0.06 g/cm3 . The molecular weight of the compound is 86.08920 .Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application : 3-Methyloxetan-2-one is used in the synthesis of new oxetane derivatives .

- Method : The process involves the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at specific temperatures .

- Results : The method has been successful in achieving good yields of oxetane derivatives .

- Field : Bioorthogonal Chemistry

- Application : 3-Methyloxetan-2-one is used in the formation of 3-thiomethyltetrazines .

- Method : This involves converting (3-methyloxetan-3-yl)methyl carboxylic esters into 3-thiomethyltetrazines .

- Results : These intermediates have been used as a platform for the synthesis of unsymmetrical tetrazines via Pd-catalyzed cross-coupling .

Synthesis of New Oxetane Derivatives

Formation of 3-Thiomethyltetrazines

- Field : Green Chemistry

- Application : 3-Methoxybutan-2-one, a product resulting from the methylation of acetoin with dimethyl carbonate, has been evaluated as a sustainable bio-based alternative to chlorinated solvents .

- Method : The process involves the methylation of acetoin with dimethyl carbonate in a sustainable one-step process .

- Results : The resulting product, 3-methoxybutan-2-one (MO), demonstrated potential viability in the substitution of chlorinated solvents .

- Field : Materials Science

- Application : 3-Methyloxetan-2-one is used in an in situ crosslinking strategy for tuning the perovskite growth on plastic substrates .

- Method : The process involves the use of a functional monomer, bis((3-methyloxetan-3-yl) methyl) thiophene-2,5-dicarboxylate (OETC), along with perovskite growth .

- Results : The resultant perovskite film exhibits an enlarged grain size, compact stacking, and a preferential crystal orientation. The flexible perovskite solar cell based on this perovskite film achieved a record power conversion efficiency (PCE) of 23.4% (certified 22.9%), which is comparable with that of the rigid device .

Sustainable Bio-Based Alternative to Chlorinated Solvents

In Situ Crosslinking-Assisted Perovskite Grain Growth

Safety And Hazards

3-Methyloxetan-2-one is classified as an eye irritant (Category 2), with the hazard statement H319 indicating that it causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact . It is also classified as an irritant (Xi) with the risk statement R36 .

Propriétés

IUPAC Name |

3-methyloxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-2-6-4(3)5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBXFCLDEATPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436759 | |

| Record name | 2-oxetanone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyloxetan-2-one | |

CAS RN |

1823-54-7 | |

| Record name | 2-oxetanone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)